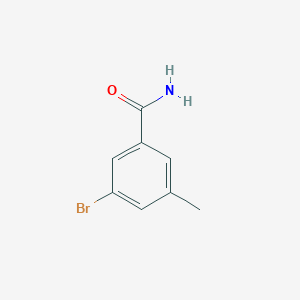

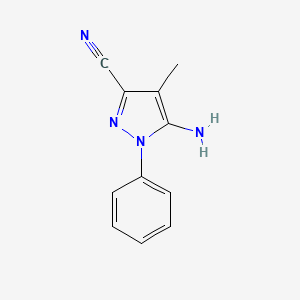

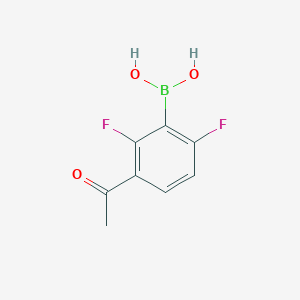

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide

Übersicht

Beschreibung

4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide, often referred to as AMP-Bz, is a synthetic compound that has been used in various scientific studies and experiments. It is a derivative of piperidine and is a member of the benzamide family. AMP-Bz is a white crystalline solid with a melting point of 147-148°C and a molecular weight of 241.3 g/mol. It is soluble in water and ethanol and is relatively stable in air.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Benzamide derivatives, including compounds similar to 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide, have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells . The antioxidant activity is measured through assays such as total antioxidant capacity and metal chelating activity.

Antibacterial Applications

Research has indicated that benzamide compounds exhibit antibacterial activity against a range of gram-positive and gram-negative bacteria . This makes them potential candidates for developing new antibacterial agents, which are crucial in the fight against antibiotic-resistant bacterial strains.

Synthesis of Therapeutic Agents

Benzamides are key intermediates in the synthesis of various therapeutic agents. They are involved in the production of drugs used for treating conditions like cancer, hypercholesterolemia, and juvenile hyperactivity . The versatility of benzamide compounds allows for the creation of a wide array of medicinal products.

Industrial Applications

In the industrial sector, benzamide derivatives are used in the manufacturing of plastics, rubber, and paper products . Their chemical properties contribute to the quality and durability of these materials, making them integral to these industries.

Agricultural Uses

The application of benzamide compounds in agriculture includes their use as intermediates in the synthesis of pesticides and herbicides . Their effectiveness in controlling pests and weeds is vital for crop protection and yield improvement.

Drug Discovery

Benzamide derivatives are actively researched in drug discovery programs. Their structural diversity and biological activity make them suitable candidates for the development of new drugs with improved efficacy and safety profiles .

Anti-inflammatory and Analgesic Effects

Some benzamide derivatives have shown potential in treating inflammation and pain. Their anti-inflammatory and analgesic properties are being explored for the development of new medications that can provide relief from chronic pain and inflammatory diseases .

Anti-platelet Activity

Benzamide compounds have also been associated with anti-platelet activity, which can be beneficial in preventing blood clots . This property is particularly important in the development of treatments for cardiovascular diseases, where blood clot formation is a significant risk factor.

Eigenschaften

IUPAC Name |

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-16-9-3-4-13(10-16)17(2)14(18)11-5-7-12(15)8-6-11/h5-8,13H,3-4,9-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMZVRSTIMEYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N(C)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

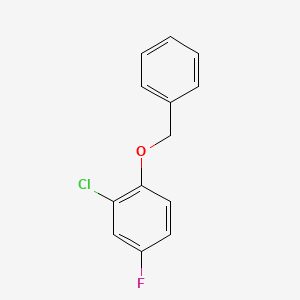

![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)

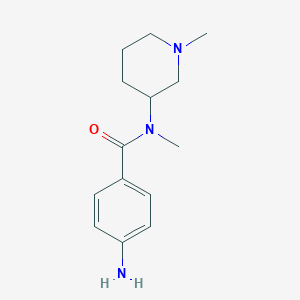

![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)

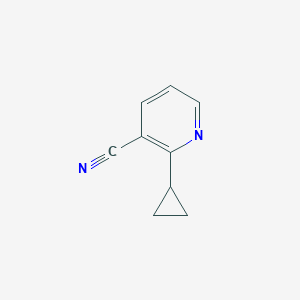

![3-Aminoimidazo[1,5-a]pyridine](/img/structure/B1525934.png)